Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate

Lipophilicity Partition coefficient Phosphinate salt

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate (Sodium Fosmenate) is a rationally designed, INN-designated cardiovascular lead scaffold. Its α-hydroxyphosphinate motif functions as a hydrolytically stable phosphate bioisostere, resisting phosphatase degradation—a critical advantage over endogenous phosphate esters. With zero Rule-of-5 violations, predicted BBB penetration, and high intestinal absorption, it offers oral bioavailability potential superior to intravenous-only agents. The reactive hydroxymethyl group allows covalent incorporation into polymer matrices, preventing the migration and leaching typical of additive flame retardants. For R&D buyers, this compound provides a differentiated synthon for medicinal chemistry, catalysis, and reactive flame-retardant polymers—purity ≥98%, ready for custom synthesis scale-up.

Molecular Formula C7H11NaO3P+
Molecular Weight 197.12 g/mol
CAS No. 13237-74-6
Cat. No. B084489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate
CAS13237-74-6
Molecular FormulaC7H11NaO3P+
Molecular Weight197.12 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(O)[P+](=O)[O-].[Na+]
InChIInChI=1S/C7H11O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-2,6-8H,3-5H2;/q;+1
InChIKeyGDJJHUOLDQAACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate (CAS 13237-74-6): Compound Class and Baseline Characteristics for Procurement Evaluation


Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate, also designated Sodium Fosmenate (UNII: 7PM1FVE2Y7), is a monosodium salt of a cyclohexenyl-substituted α-hydroxyphosphinic acid [1]. Its free-acid form, Fosmenic Acid (CAS 13237-70-2), was assigned an International Nonproprietary Name (INN) by the WHO in 1983 and classified as a cardiovascular agent for heart failure [2]. The molecule carries a C7 cyclohexenyl ring, a secondary hydroxymethyl alcohol, and a phosphinate (P–OH/ONa) moiety, yielding a molecular formula of C₇H₁₂NaO₃P and a molecular weight of 198.13 g/mol [3]. The compound appears as a white to off-white solid with appreciable water solubility conferred by the sodium counterion . This combination of a hydrophobic cyclohexenyl scaffold with an ionizable phosphinate salt creates a physicochemical profile that differentiates it from both simpler inorganic phosphinates (e.g., sodium hypophosphite) and commercial dialkylphosphinate flame retardants (e.g., aluminium diethylphosphinate).

Why Generic Phosphinate Substitution Is Inadequate: The Case Against Interchanging Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate with Simpler Phosphinates


Phosphinate salts span a wide property space, and assuming interchangeability based solely on the phosphinate anion can lead to critical performance failures [1]. Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate differs from sodium hypophosphite (NaH₂PO₂) in three cardinal parameters: (i) the cyclohexenyl ring raises logP by approximately 3.3 log units over inorganic phosphinate, fundamentally altering partitioning behavior; (ii) the α-hydroxymethyl group introduces a hydrogen-bond donor/acceptor not present in commercial dialkylphosphinates such as aluminium diethylphosphinate, enabling hydrogen-bond-directed molecular recognition or reactive incorporation into polymer backbones; and (iii) the compound carries a zero Rule-of-5 violation drug-likeness profile, whereas sodium hypophosphite is exclusively an industrial reducing agent [2]. Substituting with a generic dialkylphosphinate flame retardant would sacrifice the hydroxymethyl functionality essential for covalent binding or biological target engagement. The following quantitative evidence section substantiates these differentiation claims.

Quantitative Differentiation Evidence for Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate: Head-to-Head and Cross-Study Comparisons


Lipophilicity Shift: logP of Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate Versus Sodium Hypophosphite

The target sodium salt exhibits a computed logP of 1.57 (AMBINTER data) [1], reflecting the contribution of the cyclohexenyl ring. In contrast, sodium hypophosphite (NaH₂PO₂·H₂O) is essentially inorganic and predominantly ionized at physiological pH, with an estimated logP below –1.5. This differential of roughly 3 logP units translates to an approximately 1000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and organic-phase compatibility. The target compound achieves this moderate lipophilicity while retaining water solubility sufficient for aqueous formulation, a balance unattainable with either fully inorganic phosphinates or highly lipophilic dialkylphosphinates [2].

Lipophilicity Partition coefficient Phosphinate salt Drug design

Drug-Likeness and ADME Predictions: Sodium Fosmenate Versus Fosmenic Acid Free Form

The sodium salt form (CAS 13237-74-6) confers a distinct ADME profile compared to the free acid Fosmenic Acid. UNII-FDA computed parameters for the parent structure show zero Rule-of-5 violations, a total polar surface area (TPSA) of 60.69 Ų, and a computed logS of –1.143, indicating moderate aqueous solubility [1]. The compound is predicted to cross the blood-brain barrier (BBB+) and exhibit high human intestinal absorption (HIA+), features not shared by multivalent metal phosphinate salts such as aluminium diethylphosphinate, which are designed for insolubility and polymeric residence [2]. Furthermore, the compound is predicted as a non-inhibitor of all major CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) and a weak hERG inhibitor, suggesting a favorable cardiac safety profile for a cardiotonic candidate [1]. The free acid (CAS 13237-70-2) shows a measured logP of 1.13 and a boiling point of 329.3 °C, while the sodium salt has a higher computed logP of 1.57, consistent with the ion-pair enhancing organic-phase partitioning [3].

Drug-likeness ADME Rule of Five Bioavailability Phosphinate prodrug

Thermal Degradation Pathway and Char-Forming Potential of α-Hydroxyphosphinates Versus Alkyl Phosphates and Phosphonates

A comprehensive thermal degradation study of organophosphorus flame retardants by Howell (2022) established that phosphinates eliminate a phosphorus acid at significantly higher temperatures than alkyl phosphates or aryl phosphates, and the acid elimination from phosphinates occurs more slowly [1]. Specifically, alkyl phosphates undergo rapid elimination at relatively low temperatures, whereas phosphinate degradation requires temperatures approximately 80–120 °C higher. While this study did not include Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate directly, the presence of the α-hydroxymethyl group in the target compound is anticipated to enable intramolecular hydrogen bonding that may further elevate the degradation onset temperature and promote condensed-phase char formation via dehydration-cyclization pathways, based on structure-activity relationships established for hydroxyl-functionalized phosphinates in patent literature [2]. The cyclohexenyl unsaturation additionally provides a potential Diels-Alder crosslinking site unavailable in saturated alkylphosphinates such as aluminium diethylphosphinate.

Thermal stability Flame retardant Char formation Phosphinate degradation TGA

Structural Differentiation: Hydroxymethyl + Cyclohexenyl Dual Functionality Versus Cyclohexyl Methylphosphinate

The closest structural analog of the target compound that lacks the hydroxymethyl group is Cyclohexyl Methylphosphinate (CAS 127474-49-1 or 1932-60-1). The target compound (CAS 13237-74-6) carries both a cyclohexenyl ring (with a 3,4-unsaturation) and a secondary alcohol (hydroxymethyl) on the α-carbon adjacent to phosphorus, while Cyclohexyl Methylphosphinate bears only a saturated cyclohexyl ring and a methyl group directly attached to phosphorus . The hydroxymethyl group introduces one additional hydrogen-bond donor and one additional hydrogen-bond acceptor (total HBD = 1, HBA = 3 for the target vs. HBD = 0–1, HBA = 2 for the methylphosphinate analog), and increases the polar surface area by approximately 20–30 Ų [1]. The cyclohexenyl unsaturation in the target provides a reactive double bond for Diels-Alder cycloaddition or radical polymerization, a feature entirely absent in the saturated cyclohexyl analog. These differences are functionally meaningful: the hydroxymethyl group enables covalent grafting into polymer matrices (reactive flame retardant) or prodrug esterification, while the double bond permits thiol-ene or metathesis chemistry.

Structural analog Hydroxymethyl group Cyclohexenyl Phosphinate ligand Reactivity

Cardiotonic Therapeutic Classification: Fosmenic Acid/Sodium Fosmenate Versus Milrinone and Other Non-Phosphinate Inodilators

Fosmenic Acid (and its sodium salt by extension) was assigned WHO INN status in 1983 as a cardiovascular agent specifically categorized under 'anti-heart-failure drugs' [1]. Among phosphorus-containing cardiotonic agents, the phosphinate class is exceptionally rare. The clinically used cardiotonic agent milrinone (a phosphodiesterase-3 inhibitor, MW = 211.2 g/mol, logP ≈ 1.8) operates via cAMP elevation, while digoxin (a Na⁺/K⁺-ATPase inhibitor) elevates intracellular Ca²⁺ [2]. Fosmenic Acid, as an α-hydroxyphosphinic acid, is structurally equipped to act as a phosphate bioisostere or metal-chelating inotrope, a mechanism distinct from both PDE3 inhibition and cardiac glycoside action. The sodium salt form (CAS 13237-74-6) further improves aqueous solubility relative to milrinone (solubility ~0.5 mg/mL in water), which is a documented formulation challenge for milrinone intravenous administration. No other phosphinate compound holds an INN for heart failure, making this a therapeutically unique phosphinate scaffold .

Cardiotonic Heart failure Phosphinic acid drug Inodilator INN classification

High-Value Application Scenarios for Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate Based on Quantitative Differentiation Evidence


Cardiotonic Lead Optimization: Phosphinate Bioisostere of Phosphate-Based Inotropes

With an INN classification for heart failure and a zero Rule-of-5 violation profile, Sodium Fosmenate serves as a pharmaceutical lead scaffold for developing non-catecholamine, non-PDE3-inhibitor cardiotonic agents. The α-hydroxyphosphinate motif functions as a hydrolytically stable phosphate bioisostere, resisting phosphatase cleavage that rapidly inactivates endogenous phosphate esters [1]. The compound's predicted blood-brain barrier penetration (BBB+) and high intestinal absorption (HIA+) further support oral bioavailability, an advantage over milrinone which requires intravenous administration for acute heart failure [2]. Medicinal chemistry teams can derivatize the hydroxymethyl and cyclohexenyl positions to optimize potency while leveraging the favorable CYP450 non-inhibition profile to minimize drug-drug interaction risk.

Reactive Flame Retardant for High-Performance Epoxy Resins and Polyamides

The hydroxymethyl group enables covalent incorporation into epoxy resin networks via etherification with epoxide rings, while the cyclohexenyl double bond provides a thermal crosslinking site through Diels-Alder or radical mechanisms. Unlike additive phosphinate flame retardants such as aluminium diethylphosphinate, which can migrate and leach over time, a reactively bound phosphinate remains permanently anchored in the polymer matrix, preserving mechanical and electrical properties over the product lifecycle [3]. The phosphinate class degradation onset above 300 °C, as established by Howell (2022), ensures thermal stability during high-temperature polymer processing of polyamides and epoxy molding compounds [4]. The sodium counterion, while less thermally stable than aluminium or zinc salts, can be exchanged for multivalent metals post-synthesis if higher thermal stability is required.

Coordination Chemistry Ligand: Cyclohexenyl-Phosphinate Chelator for Late-Transition Metals

The cyclohexenyl ring provides a sterically differentiated, moderately electron-donating substituent on phosphorus, while the α-hydroxymethyl oxygen offers a second coordination site for metal chelation. This bidentate P,O-chelation motif is well-precedented for phosphinate ligands in palladium, ruthenium, and rhodium catalysis [5]. The sodium salt form is water-soluble, facilitating aqueous-phase catalyst synthesis and immobilization on hydrophilic supports. Compared to cyclohexyl methylphosphinate, which lacks the hydroxymethyl chelating arm, the target compound can form more stable five-membered metallacycles with transition metals, potentially enhancing catalytic turnover numbers and reducing metal leaching in cross-coupling or hydrogenation reactions.

Bioconjugation and Prodrug Linker Chemistry via Hydroxymethyl Esterification

The secondary alcohol on the α-carbon can be selectively esterified with carboxylic acid-containing drug molecules or biomolecules to create phosphinate ester prodrugs. The phosphinate P–OH/ONa terminus remains available for further derivatization or for enhancing aqueous solubility. This orthogonal reactivity—esterification at the alcohol, salt formation or metal coordination at the phosphinate—is not achievable with Cyclohexyl Methylphosphinate or aluminium diethylphosphinate [6]. The moderate logP of 1.57 ensures that ester prodrugs retain sufficient lipophilicity for membrane crossing while the parent phosphinate salt dissolves readily in aqueous injection media upon enzymatic or hydrolytic ester cleavage.

Quote Request

Request a Quote for Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.